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Compound of Interest

Compound Name: N-Cyclohexyl-1,3-propanediamine

Cat. No.: B145808

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Cyclohexyl-
1,3-propanediamine (CAS No: 3312-60-5), a diamine compound with applications in various
chemical syntheses. This document presents available mass spectrometry data, predicted
Nuclear Magnetic Resonance (NMR) data, and expected Infrared (IR) spectroscopy
characteristics. Detailed, generalized experimental protocols for obtaining such spectra are
also provided to aid in laboratory analysis.

Chemical Structure and Properties

N-Cyclohexyl-1,3-propanediamine is a primary and secondary amine with the molecular
formula CeH20N2 and a molecular weight of 156.27 g/mol .[1][2] Its structure consists of a
cyclohexyl group and a propanediamine chain.

Molecular Structure:
Caption: Chemical structure of N-Cyclohexyl-1,3-propanediamine.

Spectral Data Summary

The following tables summarize the available and predicted spectral data for N-Cyclohexyl-
1,3-propanediamine.
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Mass Spectrometry (Electron lonization)

Data sourced from the NIST WebBook.[2]

Mass-to-Charge Ratio (m/z) Relative Intensity (%)
41 45
43 50
44 100
55 40
56 95
69 30
83 25
84 35
98 20
100 80
113 15
127 10
141 5
156 (M+) 10

'H NMR (Predicted)

Predicted data; experimental values may vary.
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Chemical Shift

Multiplicity Number of Protons  Assignment
(ppm)
~2.7 Triplet 2 -CHz2-NH:2
~2.5 Triplet 2 -NH-CH:2-
~2.3 Multiplet 1 Cyclohexyl CH-N
) Cyclohexyl CHz and
~1.8-1.5 Multiplet 7
Propyl -CHz-
) Cyclohexyl CH2 and
~1.3-1.0 Multiplet 6
NH/NH2
13C NMR (Predicted)
Predicted data; experimental values may vary.
Chemical Shift (ppm) Assignment

~57 Cyclohexyl CH-N
~50 -NH-CH.-

~42 -CH2-NH:z

~34 Cyclohexyl CHz
~32 Propy! -CHa-
~26 Cyclohexyl CH2
~25 Cyclohexyl CHz

Infrared (IR) Spectroscopy (Expected Absorptions)
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Wavenumber (cm~?) Intensity Assignment

N-H stretching (primary and

3350-3250 Medium, broad

secondary amine)
2920-2850 Strong C-H stretching (aliphatic)
1650-1580 Medium N-H bending (primary amine)
1470-1440 Medium C-H bending (CH2)
1250-1020 Medium C-N stretching

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A solution is prepared by dissolving approximately 10-20 mg of N-
Cyclohexyl-1,3-propanediamine in a suitable deuterated solvent, such as chloroform-d
(CDCIs) or deuterium oxide (D20). A small amount of a reference standard, like
tetramethylsilane (TMS), may be added. The solution is then transferred to a 5 mm NMR
tube.

o Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, the instrument is
typically a 400 or 500 MHz spectrometer. For 13C NMR, a higher concentration of the sample
may be needed, and the acquisition is performed on a spectrometer operating at a
corresponding frequency (e.g., 100 or 125 MHz). The magnetic field is shimmed to achieve
homogeneity.

o Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to
obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced
to the solvent or TMS signal.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy
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Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.
This accounts for any atmospheric or instrumental interferences.

Sample Application: A small drop of liquid N-Cyclohexyl-1,3-propanediamine is placed
directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition: The infrared spectrum of the sample is then recorded. The number of
scans can be varied to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum. The ATR crystal is then
cleaned with a suitable solvent.

Mass Spectrometry (Electron lonization)

Sample Introduction: A small amount of the N-Cyclohexyl-1,3-propanediamine sample is
introduced into the mass spectrometer, typically via a direct insertion probe or through a gas
chromatograph (GC-MS). The sample is vaporized in the ion source.

lonization: In the ion source, the gaseous molecules are bombarded with a beam of high-
energy electrons (typically 70 eV).[3] This causes the molecules to ionize and fragment in a
reproducible manner.

Mass Analysis: The resulting positively charged ions and fragment ions are accelerated into
a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the
ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other detector records the abundance of each ion at a
specific m/z value, generating the mass spectrum.

Logical Relationships and Workflows

The following diagrams illustrate the relationship between the chemical structure and its

spectral output, as well as a typical workflow for spectroscopic analysis.
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Caption: Relationship between chemical structure and spectral data.
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Caption: General experimental workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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